![molecular formula C13H21ClFN B1471970 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864057-62-4](/img/structure/B1471970.png)
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride, commonly referred to as 3-EFPA-HCl, is an organic compound belonging to the group of substituted amines. It is a white crystalline solid that is soluble in water and has a melting point of 107-108°C. This compound has a wide range of applications in the fields of scientific research and laboratory experiments.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Anticancer Drug Development
Organotin(IV) complexes with amino acetate functionalized Schiff bases, characterized by spectroscopic techniques and tested against human tumor cell lines, highlight the role of complex organic molecules in developing potential anticancer drugs (Basu Baul et al., 2009).
Bioisostere in Drug Design
The application of bicyclo[1.1.1]pentane as a nonclassical phenyl ring bioisostere in the design of potent and orally active γ-secretase inhibitors illustrates the importance of structural modification in enhancing drug properties, such as solubility and permeability (Stepan et al., 2012).
Development of Analgesics
One-pot synthesis over bifunctional palladium/amberlyst catalysts leading to new opioidic compounds with pronounced analgesic efficiency showcases the innovative synthesis routes for potential analgesic drugs (Wissler et al., 2007).
Synthesis of Antidepressants
The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and its evaluation for antidepressant activities exemplifies the process of discovering new therapeutic agents (Yuan, 2012).
Material Science and Catalysis
Catalytic Applications
The synthesis of polyhedral oligomeric silsesquioxane-conjugated bis(diphenylphosphino)amine ligands for chromium(III) catalyzed ethylene trimerization and tetramerization indicates the potential use of complex amine derivatives in enhancing catalytic reactions, offering insights into the synthesis and applications of similar compounds (Lee & Hong, 2018).
Hydrodefluorination Reactions
The room-temperature catalytic hydrodefluorination of C(sp3)-F bonds demonstrates the potential of specific catalysts in modifying fluorinated organic compounds, suggesting applications in environmental remediation or the synthesis of less fluorinated pharmaceuticals (Scott et al., 2005).
properties
IUPAC Name |
3-ethyl-1-(3-fluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)8-13(15)11-6-5-7-12(14)9-11;/h5-7,9-10,13H,3-4,8,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJVBMAFHHVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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